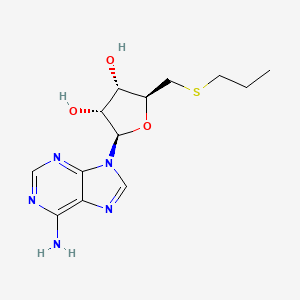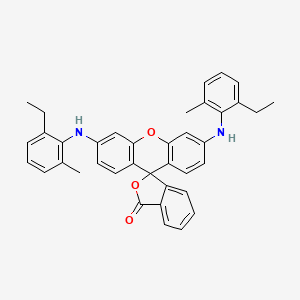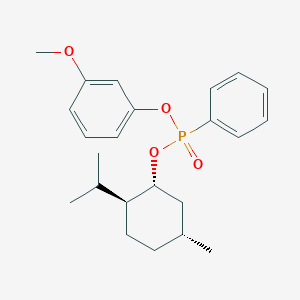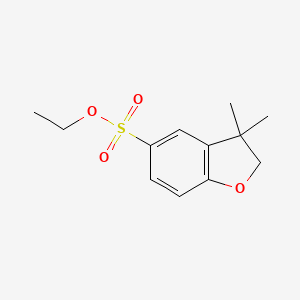![molecular formula C16H12BrNOSe B12902866 Isoxazole, 3-(4-bromophenyl)-5-[(phenylseleno)methyl]- CAS No. 833462-31-0](/img/structure/B12902866.png)
Isoxazole, 3-(4-bromophenyl)-5-[(phenylseleno)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-5-((phenylselanyl)methyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 4-bromophenyl group and a phenylselanyl methyl group. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-((phenylselanyl)methyl)isoxazole typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring . The reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition .
Industrial Production Methods
This may include the use of continuous flow reactors and microwave-assisted synthesis to improve yield and reduce reaction times .
化学反応の分析
Types of Reactions
3-(4-Bromophenyl)-5-((phenylselanyl)methyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide.
Reduction: The bromophenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under basic conditions.
Major Products Formed
Oxidation: Formation of selenoxide derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.
科学的研究の応用
3-(4-Bromophenyl)-5-((phenylselanyl)methyl)isoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-(4-Bromophenyl)-5-((phenylselanyl)methyl)isoxazole is not fully understood, but it is believed to interact with various molecular targets and pathways. The isoxazole ring can bind to biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The phenylselanyl group may also contribute to its biological activity by modulating redox states within cells .
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)isoxazole: Lacks the phenylselanyl methyl group, which may reduce its biological activity.
5-Phenylisoxazole: Lacks both the bromophenyl and phenylselanyl groups, making it less complex and potentially less active.
3-(4-Chlorophenyl)-5-((phenylselanyl)methyl)isoxazole: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological properties.
Uniqueness
3-(4-Bromophenyl)-5-((phenylselanyl)methyl)isoxazole is unique due to the presence of both the bromophenyl and phenylselanyl groups, which contribute to its distinct chemical and biological properties. These groups enhance its potential as a versatile compound in various scientific research applications .
特性
CAS番号 |
833462-31-0 |
|---|---|
分子式 |
C16H12BrNOSe |
分子量 |
393.1 g/mol |
IUPAC名 |
3-(4-bromophenyl)-5-(phenylselanylmethyl)-1,2-oxazole |
InChI |
InChI=1S/C16H12BrNOSe/c17-13-8-6-12(7-9-13)16-10-14(19-18-16)11-20-15-4-2-1-3-5-15/h1-10H,11H2 |
InChIキー |
OUZBKTAGSTYNKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Se]CC2=CC(=NO2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12902788.png)
![3-(3-Phenoxypropoxy)dibenzo[b,d]furan](/img/structure/B12902798.png)
![N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine](/img/structure/B12902805.png)
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-3-carboxamide](/img/structure/B12902814.png)
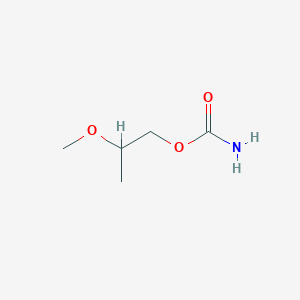
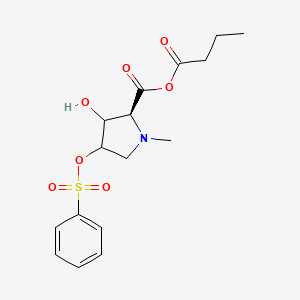
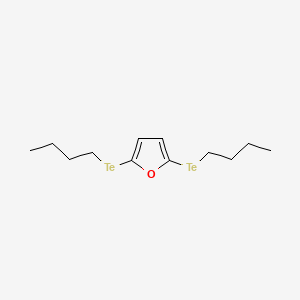
![4-Chloro-7-[3-(morpholin-4-yl)propoxy]-6-nitroquinoline-3-carbonitrile](/img/structure/B12902831.png)
